molecular formula C25H24N4O4S B3201091 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide CAS No. 1019101-25-7

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide

Cat. No.: B3201091
CAS No.: 1019101-25-7
M. Wt: 476.5 g/mol
InChI Key: NAQZJBRDYBSWHQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a benzodioxol-thiazole-pyrazole core linked to a 4-isopropylphenoxyacetamide moiety. The benzodioxol group (a fused bicyclic aromatic system with two oxygen atoms) is attached to the 4-position of a thiazole ring, which is further connected to a 3-methylpyrazole unit.

Key structural attributes:

  • 3-Methylpyrazole: May influence metabolic stability and binding selectivity .
  • 4-Isopropylphenoxyacetamide: The bulky isopropyl group likely improves lipophilicity and membrane permeability compared to smaller substituents .

Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-15(2)17-4-7-19(8-5-17)31-12-24(30)27-23-10-16(3)28-29(23)25-26-20(13-34-25)18-6-9-21-22(11-18)33-14-32-21/h4-11,13,15H,12,14H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQZJBRDYBSWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)C(C)C)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the synthesis, biological evaluations, mechanisms of action, and therapeutic potential of this compound.

Chemical Structure and Synthesis

The compound features several notable structural components:

  • Benzodioxole Ring : A fused bicyclic structure known for various biological activities.
  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen, often associated with antimicrobial properties.
  • Pyrazole Moiety : Known for its anticancer properties, this part of the molecule is linked to various biological activities.
  • Isopropylphenoxy Group : This group can enhance lipophilicity and bioavailability.

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the benzodioxole ring through cyclization of catechol derivatives.
  • Synthesis of the thiazole ring using the Hantzsch thiazole synthesis method.
  • Coupling reactions to combine these rings followed by amidation to form the final compound.

Anticancer Properties

Recent studies have demonstrated that compounds containing a pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound has shown effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values indicating substantial growth inhibition .
  • Mechanism of Action : The pyrazole moiety is thought to inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in malignant cells .

Antimicrobial Activity

The compound's thiazole component contributes to its antimicrobial potential:

  • Broad-Spectrum Activity : It has been evaluated against a range of pathogens including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
  • Selectivity Index : The selectivity index calculated from cytotoxicity assays indicates that it maintains a favorable profile against mammalian cells while effectively targeting pathogens .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

Compound NameStructural FeaturesAnticancer ActivityAntimicrobial Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamideLacks isopropyl groupModerateLow
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methylbenzamideMethyl instead of isopropylLowModerate

The presence of the isopropylphenoxy group enhances both solubility and biological activity compared to its analogs.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Breast Cancer Study : A study involving MDA-MB-231 cells showed that treatment with this compound led to a significant reduction in cell viability (IC50 = 0.45 µM), suggesting its role as a potent anticancer agent .
  • Antimicrobial Efficacy : In vitro testing against Klebsiella pneumoniae demonstrated an IC50 value of 0.75 µM, indicating strong antimicrobial properties .

Comparison with Similar Compounds

Key Comparisons :

Substituent Effects: The 4-isopropylphenoxy group in the target compound provides greater steric bulk and hydrophobicity compared to 4-bromophenyl (9c) or 4-methylphenyl (). This may enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) but reduce aqueous solubility . Pyrazole vs. triazole rings: Pyrazole-containing analogs (e.g., VIIa in ) exhibit higher thermal stability (melting points >190°C) than triazole derivatives, likely due to stronger hydrogen-bonding networks .

Synthetic Efficiency: The target compound’s synthesis would likely involve a multi-step sequence similar to (thiourea cyclization) or (click chemistry). However, introducing the 4-isopropylphenoxy group may require selective protection-deprotection steps to avoid side reactions .

Bioactivity Hypotheses: Enzyme Inhibition: Analogous compounds (e.g., 9c in ) show α-glucosidase inhibition, suggesting the target compound may share this activity due to its benzodioxol-thiazole core . Antimicrobial Potential: Sulfur-containing analogs () imply possible efficacy against bacterial targets, though the isopropyl group’s impact on membrane penetration needs validation .

Physicochemical and Spectroscopic Data
  • Melting Points : Pyrazole-thiazole derivatives (e.g., VIIa in ) generally exhibit higher melting points (>190°C) than triazole-containing analogs (~180°C), correlating with crystallinity .
  • Spectral Signatures : IR and NMR data for analogs () confirm the presence of:
    • C=O stretching (1650–1700 cm⁻¹ in IR).
    • Aromatic protons (δ 6.8–8.2 ppm in ¹H NMR).
    • Methyl/isopropyl groups (δ 1.2–2.5 ppm) .
Computational Insights

Molecular docking studies () reveal that benzodioxol-thiazole derivatives adopt binding poses overlapping with known inhibitors (e.g., acarbose), suggesting competitive inhibition mechanisms.

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, typically starting with the condensation of a benzo[d][1,3]dioxole-thiazole intermediate with a 3-methylpyrazole moiety, followed by coupling with 4-isopropylphenoxyacetamide. Critical steps include:

  • Thiazole formation : Cyclization using Lawesson’s reagent or thiourea derivatives under reflux (120–140°C) in anhydrous THF .
  • Pyrazole functionalization : Protection of the pyrazole nitrogen with a methyl group via alkylation (e.g., methyl iodide, K₂CO₃ in DMF) to prevent side reactions .
  • Acetamide coupling : Use of EDC/HOBt or DCC as coupling agents in dichloromethane at 0–5°C to minimize racemization . Yield optimization requires strict control of temperature, solvent polarity, and stoichiometric ratios. For example, THF enhances cyclization efficiency compared to DMSO due to better solubility of intermediates .

Q. Which analytical techniques are essential for verifying structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) resolves substituent positions on the thiazole and pyrazole rings. 2D NMR (COSY, HSQC) confirms connectivity in complex regions like the benzo[d][1,3]dioxole moiety .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts (e.g., unreacted acetamide precursors) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the thiazole-pyrazole junction, critical for activity studies .

Q. What preliminary biological screening approaches are recommended for this compound?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli) and anticancer potential using MTT assays (IC₅₀ in HeLa or MCF-7 cells) .
  • Enzyme inhibition : Screen against COX-2 or kinases (e.g., EGFR) using fluorometric assays to identify mechanistic pathways .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:

  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) to improve bioavailability .
  • Metabolite profiling : LC-MS/MS identifies active metabolites in plasma, guiding structural modifications (e.g., replacing labile ester groups) .
  • Species-specific metabolism : Compare hepatic microsome stability (human vs. murine) to adjust dosing regimens .

Q. What computational methods predict the compound’s binding mode to therapeutic targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 3LN1) or kinase domains. Prioritize poses with hydrogen bonds to the thiazole nitrogen and hydrophobic contacts with the 4-isopropylphenoxy group .
  • Molecular dynamics (GROMACS) : Assess binding stability over 100 ns trajectories; validate with MM-PBSA free-energy calculations .
  • QSAR modeling : Coralate substituent effects (e.g., electron-withdrawing groups on the benzo[d][1,3]dioxole) with IC₅₀ values to design analogs .

Q. How can reaction scalability be achieved without compromising enantiomeric purity?

  • Catalyst optimization : Switch from homogeneous catalysts (e.g., Pd(PPh₃)₄) to heterogeneous systems (Pd/C) for easier recovery and reduced metal leaching .
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer during exothermic steps (e.g., thiazole cyclization), reducing side products .
  • Chiral HPLC : Monitor enantiomeric excess (ee) post-synthesis; use preparative columns (Chiralpak IA) for large-scale resolution .

Methodological Notes

  • Contradictory data : If antimicrobial activity varies across studies, validate assay protocols (e.g., CLSI guidelines) and confirm compound stability under test conditions (pH, temperature) .
  • Stereochemical control : For chiral intermediates, employ asymmetric catalysis (e.g., Jacobsen’s catalyst) or enzymatic resolution (lipases) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide

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